2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole
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Overview
Description
2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a naphthoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 1-phenyl-1H-naphtho[1,2-d]imidazole-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-imidazole: Similar in structure but lacks the naphtho group.
1-Phenyl-1H-naphtho[1,2-d]imidazole: Similar but lacks the bromophenyl group.
2-Phenylimidazo[1,2-a]pyridine: Contains a pyridine ring instead of a naphthoimidazole core
Uniqueness
2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is unique due to the presence of both bromophenyl and phenyl groups attached to a naphthoimidazole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H15BrN2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-phenylbenzo[e]benzimidazole |
InChI |
InChI=1S/C23H15BrN2/c24-18-13-10-17(11-14-18)23-25-21-15-12-16-6-4-5-9-20(16)22(21)26(23)19-7-2-1-3-8-19/h1-15H |
InChI Key |
KWWYPZGNKRPMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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